
N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide typically involves the reaction of 9H-fluorene-2-amine with diethyl phosphorochloridate, followed by acetylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the fluorene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
N-(9H-fluoren-2-yl)acetamide: A similar compound with a different substituent on the fluorene ring.
N-(9-isopropyl-9H-fluoren-2-yl)acetamide: Another derivative with an isopropyl group instead of a diethoxyphosphoryl group.
Uniqueness
N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
6344-55-4 |
|---|---|
Fórmula molecular |
C19H22NO4P |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C19H22NO4P/c1-4-23-25(22,24-5-2)19-17-9-7-6-8-15(17)16-11-10-14(12-18(16)19)20-13(3)21/h6-12,19H,4-5H2,1-3H3,(H,20,21) |
Clave InChI |
CYKDLPIAXMIDQK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


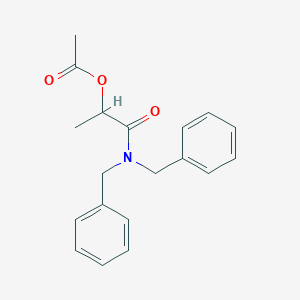
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
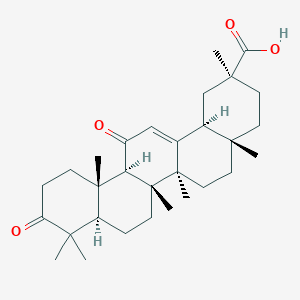
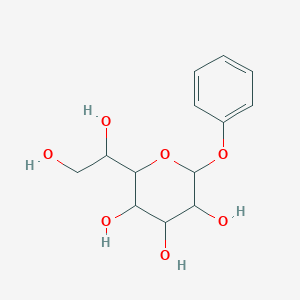
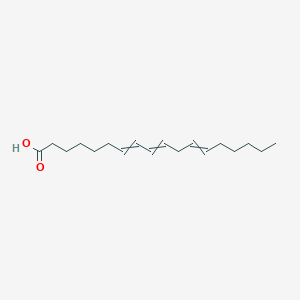


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
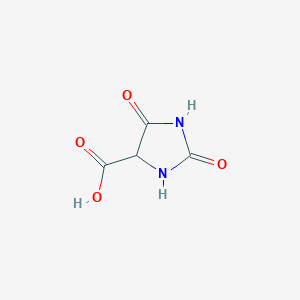
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)


![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

